
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine involves multiple steps. One common method starts with the condensation of 2,4-dihydroxy-3,3-dimethylbutanoic acid with L-cysteine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the precursor molecules, which are then chemically modified to yield this compound. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and enhancing immune function.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mechanism of Action
The compound exerts its effects primarily through its role in the biosynthesis of coenzyme A. Coenzyme A is a vital cofactor in various enzymatic reactions, including the citric acid cycle and fatty acid synthesis. The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate dehydrogenase, which are involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pantothenic Acid:
Pantethine: A dimeric form of pantothenic acid with additional therapeutic properties.
Coenzyme A: The active form of pantothenic acid in the body.
Uniqueness
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine is unique due to its specific structure, which allows it to participate in the biosynthesis of coenzyme A. This distinguishes it from other derivatives of pantothenic acid that may not have the same biological activity .
Properties
Molecular Formula |
C12H22N2O6S |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
(2R)-2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9?/m0/s1 |
InChI Key |
QSYCTARXWYLMOF-JAVCKPHESA-N |
Isomeric SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
![(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13351352.png)
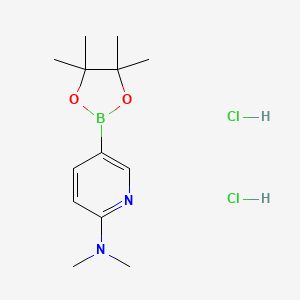
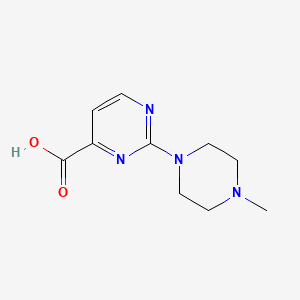
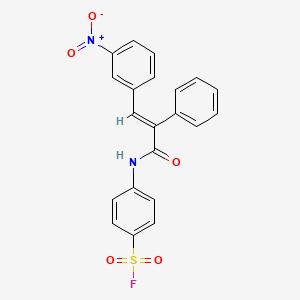
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)

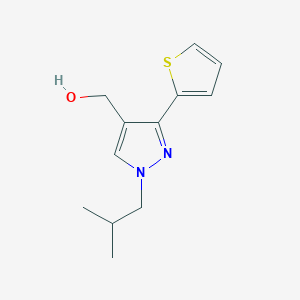
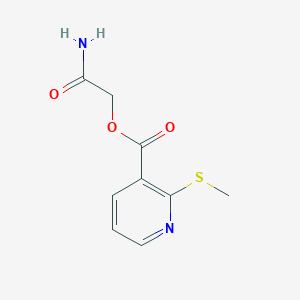
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

